Product packaging for Leucascandrolide A(Cat. No.:)

Leucascandrolide A

Cat. No.: B1254031
M. Wt: 700.9 g/mol
InChI Key: ZZQYLRUTULGFDB-MRSXXGGWSA-N
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Description

Context of Marine Natural Products in Scientific Inquiry

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a rich source of unique chemical compounds. chimia.checo-vector.com Marine natural products (MNPs) are secondary metabolites produced by a wide array of marine organisms, including sponges, fungi, and bacteria. researchgate.nettandfonline.com These compounds often possess complex and diverse chemical structures, a result of evolutionary pressures in unique marine ecosystems. eco-vector.com This structural novelty makes them a valuable resource for drug discovery and development, as they can serve as templates for new therapeutic agents with distinct mechanisms of action. chimia.chnih.gov Historically, natural products have been a cornerstone of pharmacology, and marine-derived compounds represent a promising frontier in the search for new medicines, particularly for treating cancer. chimia.chnih.gov The exploration of MNPs is driven by the potential to uncover first-in-class pharmacological agents that can address unmet medical needs. nih.gov

Discovery and Initial Characterization of Leucascandrolide A

This compound was first identified in 1996 as a result of screening efforts for new antiproliferative agents from marine sources. nih.gov Its discovery underscored the potential of marine invertebrates as a source of biologically active compounds.

The natural product this compound was originally isolated from the calcareous sponge Leucascandra caveolata. nih.gov Initial studies revealed its potent biological activity, as it proved highly effective at suppressing the growth of KB and P388 tumor cells. nih.gov In addition to its anticancer potential, it also demonstrated activity against the pathogenic yeast Candida albicans. nih.gov

Following its initial discovery, a significant challenge emerged: the scarcity of the natural material. nih.gov Despite intensive efforts, this compound could not be re-isolated from its original sponge source, which presented a major barrier to further biological and pharmacological evaluation. nih.govresearchgate.net This difficulty in obtaining the compound from its natural source is a common issue in marine natural product research. It has led to the hypothesis that many compounds isolated from larger marine organisms, like sponges, are actually produced by symbiotic microorganisms living within the host. tandfonline.com The true producer of this compound may therefore be a symbiotic bacterium or fungus, rather than the sponge itself.

Significance of this compound in Chemical Synthesis and Biological Sciences

The extreme scarcity of this compound from natural sources made chemical synthesis the only viable path to obtain sufficient quantities for in-depth study. nih.govacs.org This necessity spurred considerable interest within the organic synthesis community, and several research groups successfully developed total syntheses of the molecule. acs.orgresearchgate.net These synthetic achievements were crucial not only for providing the needed material but also for confirming the absolute configuration of the natural product. acs.org

The availability of synthetic this compound enabled comprehensive investigations into its mechanism of action. nih.gov Through a combination of genetic and biochemical studies in yeast and mammalian cells, researchers identified the cytochrome bc1 complex of the mitochondrial electron transport chain as the principal cellular target. nih.gov This finding provided a molecular basis for the compound's potent antiproliferative activity, establishing it as an inhibitor of mitochondrial ATP synthesis. nih.gov As a result, this compound has become a valuable biochemical tool for investigating eukaryotic energy metabolism. nih.gov

Key Data for this compound

PropertyDescription
Natural Source Originally isolated from the marine sponge Leucascandra caveolata. nih.gov
Year of Discovery 1996. nih.gov
Chemical Class Polyketide; Macrolide.
Initial Biological Activity Showed potent growth suppression of KB and P388 tumor cells and the pathogenic yeast Candida albicans. nih.gov
Mechanism of Action Inhibits mitochondrial ATP synthesis by targeting the cytochrome bc1 complex in the electron transport chain. nih.gov
Significance A potent antiproliferative agent and a valuable tool for studying eukaryotic energy metabolism; its scarcity drove advances in total synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H56N2O10 B1254031 Leucascandrolide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H56N2O10

Molecular Weight

700.9 g/mol

IUPAC Name

[(1R,3R,5R,7R,9R,13R,15S,18S)-3-methoxy-18-methyl-13-[(E)-4-methylpent-1-enyl]-11-oxo-12,19,20-trioxatricyclo[13.3.1.15,9]icosan-7-yl] (Z)-5-[2-[(Z)-3-(methoxycarbonylamino)prop-1-enyl]-1,3-oxazol-4-yl]pent-2-enoate

InChI

InChI=1S/C38H56N2O10/c1-25(2)10-8-12-28-18-29-16-15-26(3)34(48-29)22-30(44-4)19-31-20-32(21-33(47-31)23-37(42)49-28)50-36(41)14-7-6-11-27-24-46-35(40-27)13-9-17-39-38(43)45-5/h7-9,12-14,24-26,28-34H,6,10-11,15-23H2,1-5H3,(H,39,43)/b12-8+,13-9-,14-7-/t26-,28-,29-,30+,31+,32+,33+,34+/m0/s1

InChI Key

ZZQYLRUTULGFDB-MRSXXGGWSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2C[C@@H](OC(=O)C[C@H]3C[C@@H](C[C@H](O3)C[C@H](C[C@H]1O2)OC)OC(=O)/C=C\CCC4=COC(=N4)/C=C\CNC(=O)OC)/C=C/CC(C)C

Canonical SMILES

CC1CCC2CC(OC(=O)CC3CC(CC(O3)CC(CC1O2)OC)OC(=O)C=CCCC4=COC(=N4)C=CCNC(=O)OC)C=CCC(C)C

Synonyms

leucascandrolide A
leucascandrolide-A

Origin of Product

United States

Elucidation of Molecular Structure and Stereochemistry

Initial Structural Proposals and Subsequent Confirmations

Leucascandrolide A was first isolated in 1989 by Pietra and coworkers. nih.gov Initial structural analysis, primarily relying on NMR and HRMS data, provided a proposed planar structure. ird.fr Detailed spectroscopic analysis, including 2D-NMR techniques, was crucial in piecing together the connectivity of the atoms within the molecule. ird.fr The proposed structure featured an 18-membered macrolactone with a distinctive 1,3-dioxygenation pattern and a side chain containing an oxazole (B20620) ring. acs.org Subsequent total synthesis efforts played a vital role in confirming this initial structural proposal. nih.govscispace.comresearchgate.net

Definitive Determination of Absolute and Relative Stereochemistry

Establishing the full stereochemical profile of this compound, including both relative and absolute configurations of its numerous chiral centers, presented a significant challenge. ethz.ch

Analysis of Multiple Chiral Centers

This compound possesses eight stereogenic centers, contributing to its structural complexity. ethz.ch Spectroscopic methods, such as NOESY and double-pulsed field gradient spin echo (DPFGSE) NOE experiments, were employed to determine the relative stereochemistry between different substituents within the molecule. ird.fracademie-sciences.fr Analysis of coupling constants in NMR spectra also provided insights into the relative configurations. ird.fracademie-sciences.fr For example, large trans-diaxial couplings observed for specific protons (H-C(3), H-C(7), and H-C(15)) were indicative of their stereochemical orientation within the macrolide ring. ird.fr Mosher ester analysis was also utilized in assigning the absolute and relative stereochemistry of the macrocyclic natural product. acs.orgnih.gov

Contributions of Total Synthesis to Stereochemical Validation

Total synthesis proved to be an unambiguous method for confirming and, in some cases, revising the stereochemical assignments made through spectroscopic analysis. nih.govacs.org The first total synthesis of this compound, reported by Leighton in 2000, confirmed the stereochemical assignments made by Pietra's group. nih.gov Since then, several other elegant total and formal syntheses have been reported by various research groups, including Paterson, Kozmin, and Panek. nih.govacs.orgresearchgate.netacs.orgacs.orgorganic-chemistry.org These synthetic endeavors, often employing highly stereoselective reactions, provided material with defined stereochemistry, allowing for direct comparison with the natural product and thus validating the assigned absolute and relative configurations. nih.govacs.orgethz.ch For instance, the synthesis of different diastereomers and comparison of their spectroscopic data with that of natural this compound were instrumental in confirming the correct stereochemistry. academie-sciences.fr

Structural Homology with Related Marine Macrolides (e.g., Neopeltolide)

This compound shares notable structural homology with other marine natural products, particularly Neopeltolide (B1256781). scispace.comnih.govnih.govresearchgate.net Both compounds are potent antiproliferative marine macrolides. scispace.comnih.govnih.gov They share several key structural features, including a trisubstituted tetrahydropyran (B127337) subunit and an identical, highly unsaturated, oxazole-containing side chain. nih.govacademie-sciences.frnih.gov This significant structural similarity suggested that this compound and Neopeltolide might exert their biological effects through a similar mechanism of action, which has been investigated and linked to the inhibition of the mitochondrial cytochrome bc1 complex. academie-sciences.frnih.govnih.gov While this compound is an 18-membered macrolactone, Neopeltolide is a 14-membered macrolactone, but the presence of common structural motifs highlights a potential biogenetic relationship or convergent evolutionary pathway in their producing organisms. academie-sciences.frnih.gov

Biosynthetic Hypotheses and Pathways

Proposed Polyketide Origin of Leucascandrolide A

Polyketides are a diverse class of natural products assembled from small carboxylic acid starter and extender units, such as acetyl-CoA and malonyl-CoA, through a process similar to fatty acid synthesis. nih.govguidetopharmacology.org This assembly is catalyzed by large multienzyme complexes known as polyketide synthases (PKSs). nih.govguidetopharmacology.org The structural features of this compound, particularly the repeating pattern of methyl branches, hydroxyl groups, and carbonyls (or their reduced forms) within the macrolide core, are characteristic hallmarks of polyketide biosynthesis. The biosynthesis of reduced polyketides, like the core of this compound, involves modular chain extension via repetitive Claisen condensations between an acyl-thioester starter unit and malonyl-CoA or methylmalonyl-CoA extender units. nih.gov Following each condensation, the resulting β-keto group can undergo a variable degree of reduction (keto reduction, dehydration, enoyl reduction), leading to the diverse array of functionalities observed in polyketides. nih.gov The presence of methyl groups at specific positions in this compound suggests the incorporation of methylmalonyl-CoA extender units during its assembly.

Theoretical Biosynthetic Assembly and Key Precursors

A theoretical biosynthetic assembly of this compound would involve the stepwise coupling of simple carboxylic acid precursors, activated as coenzyme A thioesters, onto a growing polyketide chain catalyzed by a PKS. The structure of this compound suggests that the macrolide core is likely assembled from a combination of acetate (B1210297) (derived from acetyl-CoA) and propionate (B1217596) (likely incorporated as methylmalonyl-CoA) units. The specific sequence and modification of these units would dictate the stereochemistry and oxidation pattern of the resulting polyketide chain.

The biosynthesis would hypothetically begin with a starter unit, possibly acetyl-CoA or a related derivative. Extender units, primarily malonyl-CoA and methylmalonyl-CoA, would then be sequentially added to the growing chain through decarboxylative Claisen condensation reactions. The pattern of methyl branches and the arrangement of oxygen-bearing functionalities (hydroxyls, carbonyls, and the cyclic ether) in the macrolide suggest a specific order of incorporation of these units and subsequent enzymatic modifications.

Based on the structure, potential precursors involved in the biosynthesis of this compound could include:

PrecursorPutative Role in Biosynthesis
Acetyl-CoAStarter unit or extender unit
Malonyl-CoAExtender unit
Methylmalonyl-CoAExtender unit (for methyl branches)
Amino acid derivative (for oxazole)Building block for the side chain

Enzymatic Considerations in Hypothetical Biosynthesis

The hypothetical biosynthesis of this compound would be orchestrated by a complex enzymatic system, primarily a modular PKS. Modular PKSs are organized into modules, with each module typically responsible for one cycle of chain elongation and modification. A typical module contains several catalytic domains, including:

Ketosynthase (KS): Catalyzes the decarboxylative condensation of the acyl carrier protein (ACP)-bound extender unit with the growing polyketide chain.

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain as a thioester.

Acyltransferase (AT): Selects and loads the appropriate starter and extender units onto the ACP.

Depending on the reduction level at each cycle, a module may also contain:

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.

Dehydratase (DH): Catalyzes the removal of water to form a double bond.

Enoyl Reductase (ER): Reduces the double bond.

The specific stereochemistry observed at the hydroxyl-bearing carbons and the methyl-bearing carbons in this compound would be determined by the substrate specificity and the stereoselectivity of the KR, DH, and ER domains within the PKS modules. The formation of the cyclic ether and the macrolactone ring would involve additional cyclization and tailoring enzymes acting on the linear or partially assembled polyketide chain. The biosynthesis of the oxazole (B20620) ring in the side chain would likely involve enzymes that catalyze the cyclodehydration of a serine or cysteine residue and subsequent modifications, a process often associated with NRPS or related enzyme systems.

While the specific PKS and associated enzymes responsible for this compound biosynthesis have not been identified, their existence is strongly implied by the polyketide nature of the molecule. Future research involving genome sequencing of the bacterial symbionts of Leucascandra caveolata may lead to the identification and characterization of the gene cluster responsible for the production of this complex macrolide.

Synthetic Strategies for Leucascandrolide a and Its Analogues

Rationale for Total Synthesis: Addressing Supply Limitations and Enabling Research

The limited availability of leucascandrolide A from its natural source presents a significant barrier to its comprehensive biochemical and pharmacological evaluation. nih.gov Efforts to reisolate the compound from the sponge have been unsuccessful, possibly because it is produced by a bacterial symbiont rather than the sponge itself. nih.gov Consequently, chemical synthesis has become the only reliable means of obtaining sufficient quantities of this compound for research purposes. acs.org Developing practical synthetic access is crucial for enabling detailed studies into its biological properties, mechanism of action, and potential therapeutic applications. nih.gov Furthermore, synthetic strategies allow for the preparation of analogues, which are essential for structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and potentially develop more potent or selective derivatives. nih.govacs.org

Overview of Early Total Syntheses

The structural complexity and interesting biological profile of this compound have spurred numerous synthetic efforts. acs.orgacs.org The first total synthesis of (+)-Leucascandrolide A was reported by Leighton and co-workers in 2000, which confirmed the stereochemical assignments previously made during its isolation. acs.orgresearchgate.net This initial synthesis paved the way for subsequent approaches, demonstrating the feasibility of constructing this challenging molecule in the laboratory. Other early total syntheses were reported by research groups such as Paterson and Kozmin. nih.govacs.org These early routes provided valuable insights into the challenges associated with assembling the complex architecture of this compound, particularly the stereocontrolled construction of the macrolactone ring and the embedded tetrahydropyran (B127337) units.

Advanced and Formal Total Synthesis Approaches

Following the initial successes, more advanced and formal synthetic strategies have been developed, aiming for increased efficiency, convergence, and stereocontrol. amazon.co.ukacs.orgrsc.orgacs.orgresearchgate.netcapes.gov.brnih.govresearchgate.netnih.govethz.chresearchgate.netacs.org Formal syntheses involve the synthesis of a key intermediate that has previously been converted to the final natural product, thus formally completing the total synthesis. acs.orgnih.govacs.org

Enantioselective Methodologies

A crucial aspect of this compound synthesis is the establishment of its numerous stereocenters in an enantioselective manner to obtain the biologically active natural product. acs.orgrsc.orgacs.orgcapes.gov.brnih.govnih.govnih.gov Various enantioselective methodologies have been employed, including asymmetric allylation, enantioselective aldol (B89426) additions, and asymmetric reductions. acs.orgacs.orgcapes.gov.brnih.govnih.gov For example, enantioselective copper(I) fluoride (B91410) catalyzed aldol additions have been utilized. capes.gov.brnih.gov Asymmetric allylation methodologies, sometimes employing chiral auxiliaries or cooperative catalysis with chiral phosphoric acids, have been developed to control stereochemistry at specific carbons. acs.orgacs.orgresearchgate.net Enantioselective Noyori reduction of propargylic ketones is another example of a key step used to introduce chirality. acs.orgnih.govresearchgate.net These methods are essential for achieving the correct absolute and relative stereochemistry of the target molecule.

Key Reaction Methodologies and Transformations in Synthesis

The synthesis of this compound involves a diverse array of key reaction methodologies and transformations to construct its complex architecture and establish the correct stereochemistry. These include:

Aldol Additions: Both diastereoselective and enantioselective aldol reactions have been widely used to form carbon-carbon bonds and set adjacent stereocenters. acs.orgcapes.gov.brnih.govethz.chnih.gov Examples include the addition of zinc alkynylides to aldehydes and copper(I) fluoride catalyzed aldol additions of silyl (B83357) dienolates. capes.gov.brnih.gov Boron enolate-mediated aldol reactions have also been employed. acs.orgethz.ch

Cyclization Reactions: The formation of the tetrahydropyran rings is a critical step, often achieved through cyclization reactions such as selenium-mediated intramolecular cyclization or Prins-type cyclizations. acs.orgcapes.gov.brresearchgate.netacs.orgnih.gov Oxidative C-C bond formation has also been applied for the synthesis of the cis-tetrahydropyran ring. nih.gov

Olefin Metathesis: Ring-closing olefin metathesis has been utilized in some strategies to form carbon-carbon double bonds within the macrolactone ring or for fragment coupling. acs.orgnih.govresearchgate.net

Reductions: Stereoselective reductions, such as the Noyori reduction or reductions using reagents like the Terashima hydride, are employed to control the stereochemistry of hydroxyl-bearing carbons. acs.orgacs.orgnih.govresearchgate.netacs.org Reductive cleavage of bicyclic ketals has also been used to establish specific stereocenters. acs.orgnih.govacs.org

Oxidations: Wacker oxidation has been used in some synthetic routes. nih.gov DDQ oxidation has been employed for deprotection and to promote oxidative cyclization. rsc.orgnih.gov

Macrolactonization: The final step in assembling the macrolactone core typically involves a macrolactonization reaction, such as the Yamaguchi macrolactonization, to close the large ring. acs.orgnih.gov Solvent effects have been observed to play a critical role in the efficiency of macrolactonization. nih.gov

Coupling Reactions: Various coupling strategies are used to connect fragments, including esterification and potentially Mitsunobu reactions for attaching the side chain. rsc.orgacs.orgnih.gov Mukaiyama aldol−Prins reactions have also been developed as a convergent and stereoselective method for assembling the core. acs.orgfigshare.com

These diverse methodologies highlight the complexity and the significant synthetic innovation required to access this compound and its analogues.

Diastereoselective Additions (e.g., Aldol, Allylation, Crotylation)

Diastereoselective addition reactions play a vital role in establishing the numerous stereocenters present in this compound. These reactions control the relative stereochemistry between newly formed chiral centers.

Aldol additions have been employed to construct specific carbon-carbon bonds with control over the resulting stereochemistry. For instance, an enantioselective copper(I) fluoride catalyzed aldol addition of a TMS-dienolate to crotonaldehyde (B89634) was a key step in one synthetic approach. nih.govacs.org Another synthesis utilized a diastereoselective aldol of a boron enolate to an aldehyde to prepare for a subsequent heteroconjugate addition, introducing a stereocenter at C3. researchgate.net

Allylation and crotylation reactions are powerful tools for the stereocontrolled introduction of hydroxyl-bearing carbon chains. Several syntheses have featured these reactions. One approach utilized three allylations and a crotylation to install four hydroxyl units in the macrolide core. organic-chemistry.org The stereoselective crotyltitanation of an O-TBS-protected 3-hydroxypropanal (B37111) was used to control the stereogenic centers at C11 and C12 in one synthesis, while stereoselective allyltitanation established stereochemistry at C5, C7, and C9. core.ac.uk Enantioselective allylation reactions, sometimes catalyzed by chiral phosphoric acid (CPA)/CuBr, and diastereoselective catalytic crotylation in the presence of CPA with CuCl have been shown to afford products with excellent stereoselectivities on a gram scale. researchgate.net Asymmetric allylation methodology has also been applied for reagent-based control of stereochemistry. acs.org A diastereoselective CuBr2-catalyzed allylation of a cyclic hemiacetal with allyltrimethylsilane (B147118) has also been developed. researchgate.net

Intramolecular Cyclization Reactions (e.g., Prins, Oxa-Michael, Selenium-mediated)

Intramolecular cyclization reactions are crucial for forming the cyclic systems within this compound, particularly the tetrahydropyran rings.

The Prins cyclization has been utilized to generate the tetrahydropyran ring, often concurrently establishing multiple stereocenters. A Lewis acid catalyzed intramolecular Prins-cyclization of an aldehydic homoallylic alcohol was employed in a formal synthesis to generate the tetrahydropyran ring with three stereogenic centers and the macrocycle concomitantly. researchgate.netnih.gov Another synthesis initiated with a Prins desymmetrization to form the tetrahydropyran ring. nih.gov

Oxa-Michael cyclization has also been used to construct the tetrahydropyran core. One asymmetric synthesis established the 4-hydroxy-2,5-pyran portion of the natural product by oxy-Michael cyclization of a polyol intermediate. researchgate.net A tandem allylic oxidation/oxa-Michael addition sequence has been developed to synthesize 2,6-cis-tetrahydropyrans, which was applied in a formal synthesis of neopeltolide (B1256781), a related macrolide. nih.gov

Selenium-mediated intramolecular cyclization has been reported as a method for forming the 2,6-trans-substituted tetrahydropyran ring in this compound synthesis. nih.govacs.org

Macrocyclization Strategies (e.g., Macrolactonization, Ring-Closing Metathesis)

Forming the 18-membered macrolactone ring is a critical and often challenging step in the synthesis of this compound.

Macrolactonization, typically the formation of a large cyclic ester, is a common strategy. The Yamaguchi macrolactonization has been employed to construct the 14-membered lactone ring in related syntheses. nih.gov Dramatic solvent effects have been observed in the macrolactonization reaction, suggesting a critical role for hydrogen bonding. nih.govacs.org Mitsunobu esterification has also been used to generate the macrolactone. researchgate.net Shiina macrolactonization was utilized in one formal synthesis of the neopeltolide macrolactone. nih.gov

Ring-closing metathesis (RCM) is another powerful method for macrocycle formation. RCM has been used to construct macrocyclic compounds in the synthesis of this compound and related macrolides. researchgate.netnih.gov Optimization efforts have sometimes been required for RCM reactions, particularly with specific types of olefinic groups. researchgate.net Cross metathesis catalyzed by Grubbs catalysts has also been applied. nih.gov

Stereocontrolled Heterocycle Construction (e.g., Tetrahydropyran, Oxazole)

The synthesis requires the stereocontrolled construction of the tetrahydropyran rings and the oxazole (B20620) moiety.

The tetrahydropyran ring, a key structural feature, has been constructed using various stereocontrolled methods. These include Jacobsen asymmetric hetero Diels-Alder reactions to configure the tetrahydropyran ring. researchgate.netcapes.gov.br Lewis acid promoted annulation has also been used to produce dihydropyrans, which serve as precursors to the tetrahydropyran. organic-chemistry.org Strategies for constructing trans-2,6-disubstituted-3,4-dihydropyrans have been developed. researchgate.netnih.gov The formation of the 2,6-cis-pyran has been achieved by closing a hydroxyl group onto an enone. organic-chemistry.org

The oxazole-bearing side chain is typically attached late in the synthesis. A convergent route to the oxazole side chain has been developed using a Sonogashira cross-coupling reaction between a trifloyloxazole and an alkyne. acs.org Coupling of the oxazole side chain to the macrolide core has been accomplished using methods such as Still-Gennari olefination researchgate.net or Mitsunobu reaction. researchgate.netcapes.gov.bracs.org

Challenges and Innovations in Synthetic Design

The synthesis of this compound presents significant challenges, driving the development of innovative synthetic strategies. ethz.ch

Stereochemical Control and Complexity

Controlling the relative and absolute stereochemistry at the numerous chiral centers is a major challenge due to the compound's complexity. whiterose.ac.uk Achieving high diastereoselectivity and enantioselectivity in key bond-forming reactions is crucial. The convergent nature of many synthetic strategies helps manage this complexity by assembling smaller, stereochemically defined fragments. acs.orgnih.govacs.org Reagent-based asymmetric allylation methodologies highlight the role of vicinal stereochemistry in reinforcing interactions for stereocontrol. acs.org

Scalability Considerations

The development of scalable synthetic routes for complex natural products like this compound is crucial for enabling broader biological evaluation and potential therapeutic development. Scalability in synthesis involves optimizing steps to be efficient, high-yielding, and practical for execution on larger scales, minimizing the use of hazardous reagents and simplifying purification procedures.

Recent research has focused on developing more efficient and scalable total syntheses of this compound and its macrolactone core. One notable achievement is a scalable total synthesis of the this compound macrolactone, accomplished with a longest linear sequence of 17 steps starting from readily available materials, achieving a total yield of 31.2%. acs.orgacs.orgnih.gov This particular route has been highlighted as having the highest total and average yield among reported total syntheses of the macrolactone to date. acs.org

Key to the scalability of this synthesis are specific catalytic reactions, such as the enantioselective allylation catalyzed by a chiral phosphoric acid (CPA)/CuBr system and the diastereoselective catalytic crotylation using CPA with CuCl. acs.orgacs.org These catalytic transformations have been demonstrated to be effective on a gram scale, providing the desired products with excellent stereoselectivities. acs.orgacs.org The use of asymmetric catalysis is particularly valuable for scalable synthesis as it allows for the production of significant quantities of enantioenriched compounds without requiring stoichiometric amounts of chiral auxiliaries or ligands, thereby reducing waste and potentially synthetic costs. acs.org

Despite advancements, challenges remain in scaling up the synthesis of this compound. Macrolactonization, the crucial step forming the large macrocyclic ring, can be problematic. Under standard conditions, macrolactonization of the seco-acid precursor has been shown to lead primarily to oligomerization, potentially due to unfavorable intramolecular hydrogen bonding. acs.org Studies have indicated that using solvents like dimethylformamide (DMF) can disrupt these interactions, improving the yield of the desired macrolactone, as observed in the synthesis of a 14-membered lactone where DMF afforded a 49% yield. acs.org While this specific example pertains to a smaller ring size, it illustrates the importance of solvent optimization for achieving efficient macrolactonization on potentially larger scales.

Other synthetic strategies have explored steps amenable to scale-up. In one stereocontrolled total synthesis, a chemoselective δ-lactonization step benefited significantly from the addition of a small amount of water, which dramatically accelerated the oxidation reaction and facilitated scale-up. orgsyn.org Furthermore, some reactions within this compound syntheses, or similar transformations in the synthesis of related complex molecules, have been successfully performed on scales up to 15 grams with high yields and minimal formation of undesired byproducts like dimers or oligomers. orgsyn.org The application of certain oxidation methodologies, such as the TEMPO/IBD system, has also been demonstrated on a multi-kilogram scale in the synthesis of other compounds, suggesting the potential for adapting such robust methods to this compound synthesis. orgsyn.org

The following table summarizes data from a reported scalable synthesis of the this compound macrolactone:

CharacteristicValue
Longest Linear Sequence17 steps
Total Yield (Macrolactone)31.2%
Scale of Key StepsGram scale

Molecular Mechanism of Action Moa and Cellular Targets

Identification of Mitochondrial ATP Synthesis Inhibition

Initial studies involving Leucascandrolide A and its structurally homologous counterpart, neopeltolide (B1256781), demonstrated potent antiproliferative profiles in both mammalian cells and yeast. nih.govnih.gov Experiments evaluating cellular growth inhibition in yeast, Saccharomyces cerevisiae, showed that substituting glucose with galactose or glycerol (B35011) significantly enhanced the inhibitory effect. nih.govnih.govebi.ac.uk This observation suggested that the compounds might interfere with mitochondrial ATP synthesis, as growth on galactose or glycerol is more dependent on mitochondrial respiration compared to growth on glucose. nih.govnih.govebi.ac.uk Further support for this hypothesis came from genetic analyses in yeast, where determinants of drug sensitivity pointed towards an inhibition of mitochondrial ATP synthesis. nih.govnih.govebi.ac.ukresearchgate.netscispace.com

Elucidation of the Cytochrome bc1 Complex (Complex III) as a Principal Cellular Target

To pinpoint the specific target within the mitochondria, the activity of the four mitochondrial electron transport chain complexes was evaluated in both yeast and mammalian cells treated with this compound or its analogs. nih.govnih.govebi.ac.uk These studies unambiguously established the cytochrome bc1 complex, also known as Complex III or ubiquinol:cytochrome c oxidoreductase, as the principal cellular target of this class of marine macrolides. nih.govnih.govebi.ac.ukdntb.gov.ua Inhibition of Complex III disrupts the electron transport chain, thereby impairing the proton gradient necessary for ATP synthesis.

Biochemical and Genetic Studies in Yeast and Mammalian Cells

Biochemical assays using isolated yeast sonicated mitochondria treated with a this compound analog showed complete inhibition of NADH oxidation. nih.gov Since NADH oxidation relies on the activity of Complexes I, III, and IV, this result further indicated that this compound affects one or more of these complexes in the electron transport chain. nih.gov Dose-dependent inhibition studies on purified bovine cytochrome bc1 complex confirmed that a this compound analog and neopeltolide potently inhibited the activity of Complex III, with low nanomolar IC50 values. nih.gov Importantly, none of the other respiratory chain complexes were significantly affected by these compounds. nih.gov

Genetic studies in Saccharomyces cerevisiae also supported the cytochrome bc1 complex as the target. nih.govnih.govebi.ac.uk Sensitivity to this compound was linked to genetic determinants related to mitochondrial function. nih.govnih.govebi.ac.uk

In mammalian cells, treatment with a this compound analog inhibited cellular respiration in a dose-dependent manner. nih.govresearchgate.net Unlike treatment with oligomycin (B223565) A, an ATP synthase inhibitor, the respiration inhibition caused by the this compound analog was not restored by the addition of a proton uncoupler (CCCP), indicating that the compound did not primarily affect ATP synthase activity but rather an earlier step in the electron transport chain. nih.govresearchgate.net Treatment of mammalian cells with the analog also resulted in an increase in NADH fluorescence, serving as an indicator of inhibited electron transport in the mitochondria. nih.govresearchgate.net

The following table summarizes representative data on the inhibition of cytochrome bc1 complex activity:

CompoundSourceTargetIC50 (nM)
This compound analogSyntheticPurified bovine bc11.8
NeopeltolideMarine spongePurified bovine bc10.6

Molecular Basis of Antiproliferative Activity through Mitochondrial Inhibition

The potent antiproliferative activity of this compound is directly linked to its ability to inhibit the cytochrome bc1 complex. nih.govuni.luwikipedia.org By blocking electron transfer at Complex III, the compound disrupts the mitochondrial electron transport chain, which is essential for generating the proton gradient required for oxidative phosphorylation and ATP production. nih.govacs.org This inhibition leads to a depletion of cellular ATP, which is critical for rapidly proliferating cells. researchgate.net The resulting energy deprivation can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis) in susceptible cells. researchgate.net This mechanism provides a molecular basis for the observed potent antiproliferative profiles of this compound and related macrolides in tumor cells and pathogenic yeast. nih.govuni.luwikipedia.org

Comparison of MOA with Structurally Related Compounds

This compound and neopeltolide are structurally homologous marine natural products that share a similar mechanism of action, both targeting the cytochrome bc1 complex. nih.govuni.luwikipedia.orgwikipedia.orgnih.govciteab.com Their potent inhibition of isolated cytochrome bc1 complex is consistent with their ability to inhibit cell growth, ATP production, respiration, and Complex III activity in yeast mitochondria at similarly low concentrations. nih.gov

The effect of a this compound analog on the reduction of cytochrome b in yeast mitochondria has been observed to be similar to that of P-type inhibitors of Complex III, such as myxothiazol (B1677603) and stigmatellin. nih.govwikipedia.orgnih.gov Myxothiazol is known to bind at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein. wikipedia.org Stigmatellin also binds to the Qo site, forming a hydrogen bond to the Rieske iron-sulfur protein. wikipedia.org While preliminary investigations suggest similarities, detailed biophysical and biochemical studies are ongoing to fully elucidate the precise binding site and mechanism of inhibition of the cytochrome bc1 complex by this compound. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Leucascandrolide A Analogues

The design and synthesis of this compound analogues have been driven by the need to identify the minimal structural requirements for activity and to explore the impact of modifying different parts of the molecule. Due to the complexity of this compound, synthetic strategies often employ convergent approaches to assemble the macrolide core and the side chain separately before coupling them. nih.govpsu.edu

Synthetic strategies have included techniques such as asymmetric allylation, Mukaiyama aldol (B89426) reactions, and macrolactonization to construct the macrolide core. acs.orgnih.gov The oxazole-containing side chain has also been synthesized, often utilizing palladium-catalyzed cross-coupling reactions or modified Robinson-Gabriel synthesis. pitt.eduresearchgate.net These synthetic advancements provide the flexibility required for the systematic inclusion of various substituents and modifications for SAR investigations. acs.org

Identification of Key Pharmacophores and Structural Regions

SAR studies have revealed that specific regions within the this compound structure are critical for its biological activity. rsc.org A pharmacophore, defined as the spatial arrangement of features essential for a molecule to interact with a specific target, is a key concept in understanding these critical regions. nih.govpsu.eduijpsonline.com

Role of the Oxazole-Containing Side Chain in Biological Activity

Research indicates that the oxazole-containing side chain of this compound plays a significant role in its biological activity. nih.govacs.orgrsc.org Some studies suggest that this side chain may be primarily responsible for the toxicity observed, while the macrolide portion contributes to other properties, such as antifungal activity. nih.govacs.org The intact oxazole (B20620) side chain has been identified as an essential minimal structural unit for activity. rsc.org

Modifiability of the Macrolide Core for Retained Activity

While the oxazole side chain is important, studies also suggest that some variations in the macrolactone core are possible without a significant reduction in potency. rsc.org This indicates a degree of modifiability within the macrolide structure while retaining the ability to interact with its biological target. For example, the elimination of the axial C(12) methyl group in a simplified congener did not appear to affect the conformation of the tricyclic macrolide subunit or its activity. nih.govresearchgate.net This suggests that certain parts of the macrolide core can be simplified, which could be advantageous for synthesis and the development of analogues.

Strategies for Modulating Biological Potency and Selectivity

Strategies for modulating the biological potency and selectivity of this compound analogues involve targeted structural modifications based on SAR findings. By altering specific functional groups or structural motifs, researchers aim to enhance desired activities (e.g., antiproliferative or antifungal) and potentially reduce undesirable effects. rsc.orgCurrent time information in Bangalore, IN.scispace.comethz.chresearchgate.net

Systematic structural variations, particularly within the oxazole-containing side chain and the macrolide core, allow for the exploration of how these changes impact the interaction with the biological target, identified as the cytochrome bc1 complex in mitochondria. nih.govresearchgate.netrsc.org The ability to synthesize a range of analogues with specific modifications is crucial for this process. acs.orgresearchgate.net For instance, varying the C5 ester substituent on the macrolide core can be explored through flexible synthetic pathways. acs.org

Computational Modeling and Bioassays in SAR Elucidation

Computational modeling and bioassays are integral tools in elucidating the SAR of this compound. acs.orgresearchgate.net Bioassays, such as cell-based antiproliferative assays and assays evaluating inhibition of specific cellular targets like the cytochrome bc1 complex, provide experimental data on the biological activity of this compound and its analogues. nih.govresearchgate.netrsc.org

Computational modeling, including techniques like molecular modeling and potentially pharmacophore-linked fragment virtual screening, can complement experimental data by providing insights into the potential interactions between the compounds and their biological targets. researchgate.netresearchgate.netdntb.gov.uaresearchgate.net These computational methods can help predict binding affinities and identify key structural features involved in binding, guiding the design of new analogues. researchgate.netresearchgate.net The correlation between calculated binding energies and experimental binding energies for analogues can help validate the reliability of computational protocols in predicting activity. researchgate.netresearchgate.net

Leucascandrolide a in Preclinical Biological Research

Antiproliferative Activity in In Vitro Cellular Models

Leucascandrolide A exhibits potent antiproliferative effects in various in vitro cellular models, including mammalian tumor cell lines and yeast. nih.govresearchgate.net

This compound has demonstrated significant in vitro cytotoxicity against several human and murine tumor cell lines. Early studies showed high effectiveness in suppressing the growth of KB (human tumor) and P388 (murine leukemia) cells. sci-hub.runih.gov

More detailed investigations using a simplified analog of this compound have confirmed potent antiproliferative profiles in human tumor cell lines such as A549 (lung), PC3 (prostate), and HCT116 (colon). researchgate.net The growth inhibition was dose-dependent, with half-maximal inhibitory concentrations (GI50) in the nanomolar range. researchgate.net For instance, the simplified analog inhibited the growth of these cell lines by 50% at concentrations between 0.3 and 0.8 nM, comparable to the activity of the parent natural product. researchgate.net The HCT116 cell line was found to be particularly sensitive, with growth inhibited by 90% at a concentration of 1.0 nM. researchgate.net

Interactive Table 1: Antiproliferative Activity of this compound Analog against Tumor Cell Lines

Cell LineTissue TypeGI50 (nM)
A549Lung0.3 - 0.8
PC3Prostate0.3 - 0.8
HCT116Colon0.3 - 0.8

Note: Data based on studies using a simplified analog of this compound. researchgate.net

In addition to its effects on tumor cells, this compound has shown strong antifungal activity, notably against the pathogenic yeast Candida albicans. sci-hub.ruacs.orgnih.govnih.gov C. albicans is a significant opportunistic pathogen, particularly in immunocompromised individuals. frontiersin.orgmdpi.com The compound was found to be highly effective at suppressing the growth of C. albicans. sci-hub.runih.gov While the macrolactone portion of this compound is considered essential for cytotoxic activity, the oxazole-containing side chain has been reported to contribute to its antifungal properties. acs.org

Use as a Biochemical Tool for Investigating Eukaryotic Energy Metabolism

Research into the mechanism of action of this compound and its structural analog, neopeltolide (B1256781), has identified them as valuable biochemical tools for investigating eukaryotic energy metabolism. nih.govnih.govresearchgate.net Studies involving yeast and mammalian cells suggested that these compounds might inhibit mitochondrial ATP synthesis. nih.govnih.gov Further evaluation of the activity of the four mitochondrial electron transport chain complexes revealed that the cytochrome bc1 complex (Complex III) is the principal cellular target. nih.govnih.govnih.gov The potent inhibition of isolated cytochrome bc1 complex by leucascandrolide-based analogs is consistent with their ability to inhibit cell growth, ATP production, respiration, and Complex III activity in yeast mitochondria at similarly low concentrations. nih.gov This specific targeting of a key component of the mitochondrial electron transport chain provides a molecular basis for the observed potent antiproliferative activity and highlights the utility of this compound as a probe for studying mitochondrial function. nih.govnih.gov

Future Directions and Research Opportunities

Further Exploration of Biosynthetic Pathways

Understanding the biosynthetic pathway of Leucascandrolide A is a crucial area for future research. Investigating how this complex molecule is assembled in Leucascandra caveolata could reveal novel enzymatic transformations and biosynthetic machinery. Such insights could potentially lead to the development of biotechnological methods for producing this compound or its precursors, offering an alternative to total synthesis or isolation from natural sources, which are often low-yielding. Further exploration could also uncover related natural products with potentially different or improved biological profiles.

Advanced SAR Studies and Rational Design of Next-Generation Analogues

Extensive Structure-Activity Relationship (SAR) studies are essential for identifying the key structural features of this compound responsible for its biological activity and toxicity preprints.orggardp.org. Previous studies have indicated that the oxazole-containing side chain may play a significant role in its toxicity, suggesting the possibility of simplifying the macrolide portion without losing activity nih.govresearchgate.net. Future research will involve the synthesis and evaluation of a wider range of analogues with targeted modifications to different parts of the molecule. This includes altering the macrolide ring size and substituents, modifying the side chain, and exploring the impact of stereochemistry nih.govresearchgate.net. Advanced SAR studies, potentially coupled with computational chemistry and molecular modeling, will enable the rational design of next-generation analogues with improved potency, selectivity, and reduced toxicity, paving the way for potential therapeutic leads preprints.orgimmutoscientific.com.

Expanding the Understanding of this compound's Biological Landscape

While this compound has shown potent antiproliferative activity and has been identified as an inhibitor of the cytochrome bc1 complex in mitochondria, a deeper and broader understanding of its biological landscape is needed nih.govresearchgate.net. Future research should aim to fully elucidate its mechanism of action at the molecular level, including detailed binding studies with its target. nih.gov Furthermore, exploring other potential biological targets and activities could reveal new therapeutic opportunities. This could involve high-throughput screening against various cellular pathways and disease models. Investigating its effects on different cell types and in in vivo models will be crucial to assess its therapeutic potential and understand its pharmacokinetic and pharmacodynamic properties.

Contributions to Drug Discovery and Medicinal Chemistry Paradigms

This compound, as a potent natural product with a unique mechanism of action, has the potential to significantly contribute to drug discovery and medicinal chemistry paradigms. Its complex structure serves as an inspiration for the design of novel synthetic strategies and the development of new chemical reactions researchgate.netscripps.edu. The challenges associated with its synthesis and the exploration of its biological activity drive innovation in these fields. As a lead compound, this compound and its analogues can contribute to the development of new therapeutic agents, particularly in areas like anticancer or antifungal therapy, by providing novel scaffolds and mechanisms of action researchgate.netnih.gov. The research conducted on this compound exemplifies the value of natural products in the drug discovery pipeline and highlights the importance of interdisciplinary approaches involving organic synthesis, medicinal chemistry, and biological evaluation researchgate.netopenaccessjournals.comopenaccessjournals.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.